(R)-8-Bromo-2-aminotetralin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-8-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3,8H,4-6,12H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXLDZYAFGPNHL-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628468 | |
| Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161661-17-2 | |
| Record name | (2R)-8-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for R 8 Bromo 2 Aminotetralin and Analogues
Stereoselective Synthesis of (R)-8-Bromo-2-aminotetralin
Achieving the desired (R)-enantiomer of 8-Bromo-2-aminotetralin with high enantiomeric purity is a critical challenge. The primary approaches to establish this stereocenter include asymmetric catalysis, chemoenzymatic methods, and classical diastereomeric resolution.
Asymmetric Catalysis in 2-Aminotetralin Synthesis
Asymmetric catalysis offers an efficient route to chiral amines by directly producing the desired enantiomer, thereby avoiding the 50% theoretical yield limit of classical resolutions. researchgate.netwikipedia.org For the synthesis of 2-aminotetralin scaffolds, transition metal-catalyzed asymmetric hydrogenation and asymmetric reductive amination are prominent strategies.
Asymmetric Hydrogenation (AH): This method typically involves the hydrogenation of an enamine or a related unsaturated precursor using a chiral catalyst. Chiral ligands, often based on phosphines like BINAP, are complexed with metals such as ruthenium or rhodium to create a chiral environment that directs the hydrogenation to selectively form one enantiomer. nih.gov
Asymmetric Reductive Amination (ARA): ARA of the corresponding ketone, 8-bromo-2-tetralone (B58458), is a direct and atom-economical approach. This reaction can be catalyzed by chiral organocatalysts or transition metal complexes. For instance, chiral Brønsted acids have been shown to activate imines for enantioselective reduction. nih.govnih.gov The reaction involves the condensation of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, to form an intermediate imine, which is then reduced stereoselectively.
Recent advances in catalysis have focused on developing novel chiral ligands and catalyst systems to improve enantioselectivity and substrate scope for these transformations. nih.govmdpi.com
Chemoenzymatic Approaches for Chiral 2-Aminotetralins
Biocatalysis provides a powerful and environmentally benign alternative to traditional chemical methods for synthesizing chiral amines. nih.gov Enzymes operate under mild conditions with high stereoselectivity, making them ideal for pharmaceutical synthesis. researchgate.net
Transaminases (TAs): Transaminases, particularly ω-transaminases (ω-TAs), are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net The process involves the transfer of an amino group from an amino donor (e.g., isopropylamine) to the ketone substrate (8-bromo-2-tetralone). By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of the corresponding amine can be produced with high enantiomeric excess (ee). researchgate.netnih.gov
Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines to amines, using a nicotinamide (B372718) cofactor (NADH or NADPH). nih.govresearchgate.net A chemoenzymatic approach using IREDs involves the in-situ formation of an imine from 8-bromo-2-tetralone and an amine, followed by enzymatic reduction. This method has been successfully applied to synthesize a variety of 2-aminotetralin derivatives with high yields and enantioselectivity. nih.govresearchgate.net
Ketoreductases (KREDs): Another strategy involves the kinetic resolution of a racemic tetralone precursor using a ketoreductase. diva-portal.org The enzyme selectively reduces one enantiomer of the ketone to the corresponding alcohol, leaving the other enantiomer unreacted. The remaining enantiopure ketone can then be converted to the desired amine. diva-portal.org
The table below summarizes key enzymatic approaches for the synthesis of chiral aminotetralins.
| Enzyme Class | Precursor | Reaction Type | Key Advantages |
| Transaminase (TA) | Prochiral Ketone | Asymmetric amination | High enantioselectivity, direct conversion |
| Imine Reductase (IRED) | Prochiral Ketone + Amine | Reductive amination | Broad substrate scope, enantiocomplementary enzymes |
| Ketoreductase (KRED) | Racemic Ketone | Kinetic resolution | Produces enantiopure ketone precursor |
Regioselective Bromination Strategies for Tetralin Derivatives
The introduction of a bromine atom specifically at the C8 position of the tetralin scaffold requires careful control of the reaction conditions to avoid the formation of other isomers. The regioselectivity of electrophilic aromatic substitution on the tetralin ring is influenced by the directing effects of existing substituents and the nature of the brominating agent.
Direct bromination of 2-aminotetralin is complicated by the strong activating and ortho-, para-directing nature of the amino group, which would likely lead to bromination at the C1 and C3 positions. Therefore, regioselective synthesis typically involves brominating an earlier intermediate, such as a tetralone or a protected tetralin derivative.
Common bromination strategies include:
Electrophilic Aromatic Bromination: Using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst can achieve bromination. The choice of solvent and catalyst can influence the regioselectivity. mdpi.com For certain substrates, specific reagents like tetraalkylammonium tribromides have been shown to provide high para-selectivity. mdpi.com
Directed Ortho Metalation (DoM): If a suitable directing group is present on the aromatic ring, DoM followed by quenching with a bromine source can provide excellent regiocontrol.
High-Temperature Bromination: Studies on the bromination of tetralin itself have shown that reaction conditions significantly affect the product distribution. High-temperature bromination with bromine can lead to benzylic bromination. cardiff.ac.ukresearchgate.nethacettepe.edu.tr
Multi-Step Synthetic Sequences Employing Brominated Tetralone Motifs
A common and effective strategy for synthesizing this compound involves the early introduction of the bromine atom onto a precursor, followed by the formation and stereoselective functionalization of the second ring. 8-Bromo-2-tetralone is a crucial intermediate in this approach. nbinno.comguidechem.com
A representative synthetic sequence is as follows:
Synthesis of a Brominated Precursor: The synthesis may begin with a brominated aromatic compound, such as 2-bromo-phenylacetic acid. guidechem.com
Ring Formation: This precursor undergoes intramolecular Friedel-Crafts acylation or a similar cyclization reaction to form the six-membered saturated ring, yielding a brominated tetralone. For example, 2-bromo-phenylacetic acid can be converted to its acid chloride and then cyclized to produce 8-bromo-1-tetralone. google.com Subsequent steps would be required to convert this to the 2-tetralone (B1666913) isomer.
Formation of 8-Bromo-2-tetralone: The brominated 1-tetralone (B52770) can be converted to the desired 8-bromo-2-tetralone intermediate through various established organic transformations.
Stereoselective Amination: The key intermediate, 8-bromo-2-tetralone, is then subjected to one of the stereoselective amination methods described in section 2.1 (e.g., asymmetric reductive amination or enzymatic transamination) to install the C2-amino group with the desired (R)-configuration. nih.govresearchgate.net
This modular approach allows for the independent and controlled installation of both the bromine substituent and the chiral amino group.
Process Development and Optimization for 2-Aminotetralin Derivatives
Translating a laboratory-scale synthesis into a viable industrial process requires significant development and optimization to ensure safety, efficiency, and cost-effectiveness. Key areas of focus include improving reaction yields, minimizing waste, and developing robust purification methods.
Design of Experiments (DoE): Statistical methods like DoE are employed to systematically optimize reaction parameters such as temperature, pressure, catalyst loading, and reaction time. This allows for the identification of optimal conditions to maximize yield and enantioselectivity while minimizing impurities. whiterose.ac.uk
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems can offer significant advantages, including improved safety, better heat and mass transfer, and enhanced productivity. whiterose.ac.uk For enzymatic reactions, catalysts can be immobilized in packed-bed reactors, allowing for continuous processing and easier catalyst recycling. nih.govwhiterose.ac.uk
Catalyst and Reagent Selection: Optimization involves screening different catalysts, ligands, and reagents to find the most active, selective, and cost-effective options. For chemoenzymatic routes, protein engineering techniques like directed evolution can be used to improve an enzyme's stability, activity, and substrate specificity for a non-natural substrate like 8-bromo-2-tetralone. nih.gov
Downstream Processing: Developing efficient methods for product isolation and purification is crucial. This includes optimizing crystallization conditions for diastereomeric resolutions or developing chromatographic separations to ensure the final product meets the required purity standards.
By focusing on these areas, synthetic routes to this compound and its analogues can be made more scalable, economical, and sustainable. nih.gov
Stereochemistry and Enantiomeric Purity in 2 Aminotetralin Research
Impact of Stereochemistry on Biological Activity of 2-Aminotetralin Derivatives
The spatial orientation of substituents on the 2-aminotetralin scaffold is a crucial determinant of its biological activity, particularly its binding affinity and selectivity for various receptors. nih.govmalariaworld.org Research has consistently shown that biological systems, which are themselves chiral, can differentiate between the enantiomers of these derivatives, often leading to one enantiomer being significantly more potent than the other. biomedgrid.com
Studies on 5-substituted-2-aminotetralin (5-SAT) derivatives targeting serotonin (B10506) (5-HT) receptors have highlighted the importance of stereochemistry at the C(2) position. For instance, a pronounced stereoselective preference for the (S)-enantiomer over the (R)-enantiomer has been observed for binding at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govacs.org In some cases, the (S)-stereoisomer demonstrated a binding affinity that was 35- to 1000-fold higher than its corresponding (R)-counterpart. acs.org This stereoselectivity underscores that the C(2) configuration is a key molecular factor for receptor recognition and binding. acs.org
Similarly, investigations into monohydroxy-2-aminotetralin derivatives as dopamine (B1211576) (DA) receptor agonists have also revealed stereoselective effects, where different enantiomers show varied activity at dopamine autoreceptors. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have further elucidated these relationships, indicating that specific steric and hydrophobic extensions at the chiral C(2)-amino position can confer selectivity for the 5-HT1A receptor over the highly homologous 5-HT7 receptor. nih.gov
The following table summarizes the stereoselective binding affinities for representative 2-aminotetralin derivatives at serotonin receptors, illustrating the significant impact of C(2) stereochemistry.
| Compound | Receptor | (S)-Enantiomer Ki (nM) | (R)-Enantiomer Ki (nM) | Fold Selectivity ((R) Ki / (S) Ki) |
|---|---|---|---|---|
| 5-SAT Derivative A | 5-HT1A | 1.5 | 150 | 100 |
| 5-SAT Derivative A | 5-HT1B | 5.2 | >1000 | >192 |
| 5-SAT Derivative B | 5-HT1A | 0.8 | 28 | 35 |
| 5-SAT Derivative B | 5-HT1D | 3.1 | >1000 | >322 |
Data is illustrative and based on findings reported in scientific literature. nih.govacs.org
Determination of Absolute Configuration in Tetralin Derivatives
Given the profound impact of stereochemistry on biological function, the unambiguous determination of the absolute configuration of chiral molecules is essential. researchgate.net Single-crystal X-ray crystallography stands as the most definitive method for elucidating the three-dimensional structure of molecules, including the absolute configuration of stereogenic centers. researchgate.netnih.gov
This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. ed.ac.uk For chiral molecules that crystallize in non-centrosymmetric space groups, the phenomenon of anomalous dispersion (or resonant scattering) can be used to determine the absolute configuration. researchgate.net This effect, known as the Bijvoet method, results in a breakdown of Friedel's law, causing the intensities of specific pairs of reflections (hkl and -h-k-l) to be unequal. ed.ac.ukresearchgate.net By carefully measuring and analyzing these intensity differences, the true absolute spatial arrangement of the atoms can be determined. ed.ac.uk
The process generally involves:
Crystallization: Growing a high-quality single crystal of the enantiomerically pure tetralin derivative, often as a salt with a suitable counterion. acs.org
Data Collection: Mounting the crystal on a diffractometer and collecting X-ray diffraction data. The presence of an atom heavier than carbon can enhance the anomalous scattering effect, though modern techniques allow for determination even in light-atom structures. ed.ac.uk
Structure Solution and Refinement: Solving the crystal structure to determine the relative configuration of all atoms.
Absolute Structure Determination: Analyzing the Bijvoet pairs in the diffraction data to assign the correct absolute configuration (R or S) to the chiral centers. researchgate.netacs.org
While X-ray crystallography is the gold standard, other spectroscopic methods, such as vibrational circular dichroism in conjunction with quantum mechanical calculations, can also be employed to assess the stereochemistry of molecules in solution. researchgate.netnih.gov
Enantioselective Control in Derivative Synthesis
The synthesis of a single, desired enantiomer of a 2-aminotetralin derivative is a key challenge in medicinal chemistry. rijournals.com Enantioselective synthesis, also known as asymmetric synthesis, refers to chemical reactions that preferentially produce one enantiomer over the other. rijournals.comresearchgate.net Several strategies are employed to achieve this control.
Chiral Pool Synthesis: This approach utilizes starting materials that are already enantiomerically pure, often derived from natural sources like amino acids or sugars. orchid-chem.comethz.ch The inherent chirality of the starting material is carried through the synthetic sequence to establish the desired stereochemistry in the final product.
Asymmetric Catalysis: This powerful method uses a small amount of a chiral catalyst to direct a reaction towards the formation of a specific enantiomer. orchid-chem.com The catalyst, which is not consumed in the reaction, creates a chiral environment that favors one reaction pathway over the other. For 2-aminotetralin derivatives, biocatalytic approaches using enzymes like imine reductases (IREDs) have proven effective for the enantioselective reductive amination of 2-tetralones, yielding chiral amines with high enantiomeric excess. nih.govresearchgate.net
Chiral Auxiliaries: In this strategy, an enantiomerically pure molecule (the chiral auxiliary) is temporarily attached to the starting material. researchgate.netethz.ch It then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. ethz.ch
Kinetic Resolution: This technique involves the separation of a racemic mixture by reacting it with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. orchid-chem.com This allows for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer.
These methods provide chemists with the tools to selectively synthesize specific stereoisomers, such as (R)-8-Bromo-2-aminotetralin, enabling the detailed investigation of their distinct pharmacological profiles. rijournals.comnih.gov
Structure Activity Relationship Sar Studies of R 8 Bromo 2 Aminotetralin Derivatives
Elucidation of Pharmacophore Requirements for the 2-Aminotetralin Scaffold
The 2-aminotetralin scaffold serves as a foundational structure for a diverse range of biologically active compounds, particularly those targeting monoamine receptors such as serotonin (B10506) and dopamine (B1211576) receptors. The essential pharmacophoric features of this scaffold have been extensively studied to understand the key molecular interactions that govern receptor binding and functional activity.
A primary determinant of activity is the stereochemistry at the C(2) position, which bears the amino group. For many serotonin (5-HT) receptors, particularly the 5-HT1A subtype, the (S)-enantiomer generally exhibits significantly higher binding affinity compared to the (R)-enantiomer. nih.govnih.gov This stereoselectivity suggests a specific and constrained orientation of the amino group within the receptor's binding pocket is necessary for optimal interaction.
The basicity of the amino group is another crucial element, as it is typically protonated at physiological pH. This positive charge allows for a critical ionic interaction with a conserved aspartate residue in transmembrane helix 3 (TM3) of many G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors. nih.gov The nature of the substituents on this amino group also plays a significant role in modulating affinity and selectivity, as will be discussed in section 4.3.
Furthermore, the aromatic ring of the tetralin structure provides a key hydrophobic component that engages with non-polar regions of the receptor binding site. Substitutions on this ring can significantly alter the compound's pharmacological profile by introducing new electronic or steric features, or by providing additional points of interaction, such as hydrogen bonding. For instance, hydroxylation of the aromatic ring, as seen in compounds like 8-OH-DPAT, can introduce critical hydrogen bonding interactions that enhance affinity and efficacy at 5-HT1A receptors.
Influence of Bromine Substitution at the 8-Position on Receptor Interactions
The introduction of a bromine atom at the 8-position of the 2-aminotetralin scaffold, as in (R)-8-Bromo-2-aminotetralin, is expected to significantly influence its interaction with target receptors through a combination of steric and electronic effects. While specific studies detailing the direct impact of the 8-bromo substituent for this particular (R)-enantiomer are not extensively available, general principles of medicinal chemistry allow for an informed discussion of its likely influence.
From a steric perspective, the bromine atom is considerably larger than a hydrogen atom. Its presence at the 8-position can introduce steric hindrance, potentially influencing the preferred conformation of the molecule and its ability to fit optimally within the binding pocket of a receptor. This steric bulk may either enhance or diminish binding affinity depending on the specific topology of the receptor's binding site.
Electronically, bromine is an electron-withdrawing group due to its electronegativity, yet it is also a deactivating ortho-, para-director in electrophilic aromatic substitution. This electronic perturbation can alter the electron density of the aromatic ring, which may in turn affect pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor. Such interactions are often crucial for the stable binding of ligands.
Furthermore, halogen atoms like bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom of a receptor's amino acid residue. This type of interaction has been increasingly recognized as an important contributor to ligand-receptor binding affinity and selectivity.
N-Substitution Effects on Biological Activity of 2-Aminotetralins
Modification of the amino group at the C(2) position through N-substitution is a common strategy to modulate the pharmacological properties of 2-aminotetralin derivatives. The size, lipophilicity, and steric bulk of the N-substituents can profoundly impact receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).
Studies on dopamine receptor agonists have shown that an n-propyl group on the nitrogen atom is often optimal for activity. nih.gov The corresponding N-ethyl substituted compounds are slightly less active, while the absence of these alkyl groups can lead to a significant drop in activity. This suggests that the N-substituents may fit into a specific hydrophobic pocket within the receptor, with the size of this pocket being a critical determinant for binding. nih.gov It has been proposed that this effect is primarily due to steric rather than lipophilic factors. nih.gov
In the context of adrenergic receptors, the nature of the N-substituents can influence both affinity and selectivity between subtypes. For instance, for a series of 5-substituted 2-aminotetralins, N,N-dimethyl and N,N-dipropyl analogues showed a 3- to 5-fold selectivity for the α2A-adrenergic receptor over the α2C subtype. nih.gov In contrast, a pyrrolidine (B122466) substituent at the C(2)-amino position resulted in no binding selectivity between these two receptor subtypes. nih.gov
The following interactive table summarizes the effects of different N-substituents on the biological activity of 2-aminotetralin derivatives at various receptors.
| N-Substituent | Receptor Target(s) | Observed Effect on Biological Activity |
|---|---|---|
| Unsubstituted (-NH2) | Dopamine Receptors | Generally low activity. |
| N-ethyl | Dopamine Receptors | Moderately active. nih.gov |
| N,N-dipropyl | Dopamine Receptors | Often optimal for agonist activity. nih.gov |
| N,N-dimethyl | Adrenergic α2A/α2C Receptors | 3-5 fold selectivity for α2A over α2C. nih.gov |
| N,N-dipropyl | Adrenergic α2A/α2C Receptors | 3-5 fold selectivity for α2A over α2C. nih.gov |
| Pyrrolidine | Adrenergic α2A/α2C Receptors | No binding selectivity between α2A and α2C. nih.gov |
Conformational Analysis and its Correlation with Receptor Binding for Aminotetralin Analogues
Computational and experimental studies, including molecular modeling, molecular dynamics simulations, and NMR spectroscopy, have been employed to understand the preferred conformations of these ligands and how they correlate with receptor binding. nih.gov For dopamine receptor agonists, it has been suggested that an extended conformation of the phenylethylamine moiety, which is embedded within the 2-aminotetralin structure, is favorable for activity. This extended conformation allows the key pharmacophoric elements—the aromatic ring and the nitrogen atom—to adopt a spatial arrangement that mimics the endogenous ligand, dopamine.
The conformation of the cyclohexene (B86901) ring of the tetralin system can exist in different forms, such as a half-chair or a sofa conformation. The energy barrier between these conformations is relatively low, and the presence of substituents can influence the equilibrium between them. The orientation of the C(2)-amino group can be either pseudo-axial or pseudo-equatorial. The specific orientation required for optimal receptor interaction can vary between different receptor types and subtypes.
Molecular modeling studies of 5-substituted 2-aminotetralins at α2-adrenergic receptors have revealed that these ligands can stabilize distinct receptor conformations, leading to different functional outcomes (e.g., agonism at one subtype and inverse agonism at another). nih.gov This highlights that the ligand's conformation not only affects its binding affinity but also its ability to induce the specific receptor conformational changes required for signal transduction. The interplay between the ligand's intrinsic conformational preferences and the topology of the receptor's binding pocket ultimately determines the pharmacological outcome.
Receptor Binding Profiles and Pharmacological Interactions of 2 Aminotetralin Analogues
Serotonin (B10506) Receptor (5-HT) Affinity and Selectivity
2-aminotetralin derivatives are most famously associated with high-affinity interactions at serotonin receptors, especially the 5-HT1A subtype. The nature of the substituent at the 8-position (such as a hydroxyl group in the well-studied analogue 8-OH-DPAT) is a critical determinant of this activity. A bromine atom at this position would alter the electronic and steric properties compared to a hydroxyl group, likely influencing receptor affinity and functional activity.
The (R)-enantiomer of 8-substituted 2-aminotetralins typically displays high affinity and potent agonism at the 5-HT1A receptor. The prototypical compound, (R)-8-hydroxy-2-(di-n-propylamino)tetralin ((R)-8-OH-DPAT), is a full and selective 5-HT1A receptor agonist that is widely used as a research tool. acs.orgnih.gov Studies on 8-OH-DPAT show that both its R(+) and S(-) isomers can act as agonists, though the R-enantiomer often exhibits greater potency. acs.org
The functional activity can range from full agonism to partial agonism depending on the specific substituents. Partial agonists bind to the receptor but produce a submaximal response compared to the endogenous neurotransmitter, serotonin. This modulation is a key feature for therapeutic applications, as it can stabilize receptor signaling. While direct functional data for (R)-8-Bromo-2-aminotetralin is unavailable, its structural similarity to potent 5-HT1A agonists suggests it would likely exhibit significant affinity for this receptor.
Table 1: 5-HT1A Receptor Binding Affinities and Functional Potencies of Representative 2-Aminotetralin Analogues
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| (R)-8-OH-DPAT | Human 5-HT1A | 0.9 | Full Agonist |
| (S)-8-OH-DPAT | Human 5-HT1A | 2.5 | Partial Agonist |
| Buspirone | Human 5-HT1A | 9.5 | Partial Agonist |
In contrast to their high affinity for the 5-HT1A receptor, most simple 2-aminotetralin derivatives exhibit significantly lower affinity for the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C). High selectivity for 5-HT1A over 5-HT2 subtypes is a common characteristic of this chemical class. Achieving potent interaction with 5-HT2 receptors typically requires more extensive structural modifications than a simple substitution at the 8-position. For instance, some complex aminotetralin-based molecules have been developed as 5-HT2A/2C inverse agonists for potential use in treating psychosis, but these differ substantially from the basic 8-bromo structure. The activation of 5-HT2 receptors is associated with distinct physiological effects, and ligands that avoid these targets are often sought to minimize side effects. nih.gov
Dopamine (B1211576) Receptor (DA) Affinity and Selectivity
The 2-aminotetralin scaffold is also a classic template for ligands targeting dopamine receptors, particularly the D2-like family. The substitution on the aromatic ring plays a crucial role in determining affinity and selectivity across dopamine receptor subtypes.
Research on various substituted 2-aminotetralins demonstrates a strong preference for D2-like receptors (D2, D3, D4) over D1-like receptors (D1, D5). Many analogues show high affinity for both D2 and D3 receptors, while affinity for the D4 subtype is often negligible. nih.gov The selectivity between D2 and D3 receptors is a key focus of drug development, as these subtypes have different distributions and functions in the brain. nih.gov For example, studies of 5- and 7-hydroxy-2-aminotetralins show that N-alkyl substituents can modulate the D2 versus D3 selectivity. While no specific binding data exists for this compound, it is plausible that it would demonstrate significant affinity for D2 and D3 receptors, a characteristic feature of its structural class. nih.govresearchgate.net
Table 2: Dopamine Receptor Binding Affinities for Representative 2-Aminotetralin Analogues
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) |
|---|---|---|---|
| 7-OH-DPAT | 14 | 0.6 | 1700 |
| 5-OH-DPAT | 4.5 | 21 | 5300 |
| (+)UH 232 (a 5-methoxy analogue) | 26 | 8.1 | >10000 |
Data represents examples from the broader class of substituted aminotetralins to illustrate typical binding profiles.
Dopamine D2 and D3 receptors exist both on postsynaptic neurons and as presynaptic autoreceptors on dopamine neurons themselves. Many 2-aminotetralin-based dopamine agonists show functional selectivity for presynaptic autoreceptors. Activation of these autoreceptors provides a negative feedback signal that inhibits dopamine synthesis and release. This presynaptic action is often achieved at lower doses than those required to stimulate postsynaptic receptors, making these compounds valuable tools for modulating dopaminergic tone. It is therefore possible that this compound could function as a presynaptic agonist, reducing dopamine neurotransmission.
Norepinephrine (B1679862) Transporter (NET) and Serotonin Transporter (SERT) Interactions
The primary pharmacological targets for the 2-aminotetralin scaffold are typically G-protein coupled receptors rather than the monoamine transporters (SERT, NET, and DAT). The prototypical 8-substituted aminotetralin, 8-OH-DPAT, has very low affinity for these transporters. However, structure-activity relationship studies have shown that modifications to the aminotetralin ring can introduce transporter activity. drugbank.com
One study on substituted aminotetralins found that incorporating a bromine atom at the 6-position could enhance a compound's potency as a norepinephrine uptake inhibitor relative to its dopamine uptake inhibition. nih.gov While this finding is for a different position, it demonstrates that halogenation of the aromatic ring can be a strategy to confer affinity for monoamine transporters. Without direct experimental data, the interaction of this compound with SERT and NET remains speculative, though it is not expected to be a primary target based on its core structure.
Other Neurotransmitter System Engagements (e.g., Opioid Receptors)
There is evidence to suggest that the 2-aminotetralin scaffold can be adapted to interact with other neurotransmitter systems, including the opioid receptors. Research has explored aminotetralin derivatives as novel opioid receptor antagonists. These studies indicate that modifications to the aminotetralin core can lead to significant affinity for opioid receptors, particularly the kappa opioid receptor. The development of such compounds is of interest for their potential therapeutic applications in a variety of central nervous system disorders.
Advanced Applications of R 8 Bromo 2 Aminotetralin in Chemical Probe Development
Development of Radiolabeled Ligands for Imaging Studies
(R)-8-Bromo-2-aminotetralin serves as a crucial precursor in the synthesis of radiolabeled ligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.com These non-invasive methods are vital for studying receptor distribution and density in the brain, aiding in disease diagnosis and drug development. nih.gov The development of agonist-based radiotracers is of particular interest as they can help distinguish functional receptors involved in various brain pathologies. mdpi.com
The chemical structure of 8-bromo-2-aminotetralin is particularly amenable to radiolabeling strategies. The bromine atom can be replaced with a radioisotope, or it can serve as a directing group for the introduction of other functionalities that are subsequently radiolabeled. For instance, the synthesis of PET ligands often involves labeling with short-lived positron-emitting isotopes such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). nih.gov
A common strategy is to design a synthetic route where the radiolabeling step occurs as late as possible to maximize the radiochemical yield. researchgate.net Derivatives of 8-bromo-2-aminotetralin can be converted into suitable precursors, such as a desmethyl or nitro compound, for final-step radiolabeling. researchgate.netnih.gov For example, a precursor can be methylated using [¹¹C]methyl iodide to produce the final ¹¹C-labeled PET tracer. researchgate.net Research into fluorinated ligands inspired by the structure of serotonin (B10506) receptor antagonists has led to the development of potential ¹⁸F-labeled radiotracers for imaging the 5-HT₇ receptor. nih.gov While initial candidates showed promise, challenges such as poor brain penetration sometimes require further chemical modification to improve radiopharmacological properties. nih.gov
| Radiotracer Type | Isotope | Precursor Strategy from 8-Bromo-2-aminotetralin | Imaging Target Example |
| PET | ¹¹C | Synthesis of a desmethyl derivative for final-step N-methylation with [¹¹C]CH₃I. researchgate.net | Serotonin or other CNS receptors. |
| PET | ¹⁸F | Multi-step synthesis to a nitro- or other suitable precursor for nucleophilic [¹⁸F]-fluorination. nih.gov | 5-HT₇ Receptor. nih.gov |
| SPECT | ¹²³I | Conversion of the bromo-group to a stannyl (B1234572) or iodo-precursor for radioiodination. | 5-HT₂ₐ Receptor. mdpi.com |
Use as a Scaffold for Novel Receptor Agonists and Antagonists
The 2-aminotetralin core is recognized as a "privileged scaffold" in drug design, a molecular framework that can be modified to interact with a variety of biological targets. This compound, in particular, provides a rigid and synthetically versatile starting point for developing novel ligands with tailored agonist or antagonist activities at numerous receptors.
Opioid Receptors: The aminotetralin skeleton has been successfully utilized to design selective opioid receptor antagonists. nih.gov By modifying the aminotetralin scaffold, researchers have developed compounds with high affinity and selectivity for mu-opioid (MOR) and kappa-opioid receptors (KOR). nih.gov For example, the introduction of a methoxy (B1213986) group at the 3-position was found to increase antagonist potency at both MOR and KOR. nih.gov Further investigations have identified aminotetralin derivatives that act as selective MOR ligands, displaying partial agonist activity. sigmaaldrich.com This demonstrates the scaffold's tunability, allowing for the fine-tuning of functional activity from full antagonism to partial agonism. sigmaaldrich.comcore.ac.uk
Sigma Receptors: In the quest for ligands with high affinity and selectivity for the sigma-2 receptor (σ₂R/TMEM97), a target implicated in central nervous system disorders, a scaffold simplification strategy was employed. nih.gov This led to the design of novel piperazine-substituted aminotetralins. These efforts resulted in compounds with high σ₂R affinity (Kᵢ values < 20 nM) and significant selectivity (over 300-fold) relative to the sigma-1 receptor (σ₁R). nih.gov
Adrenergic Receptors: The 2-aminotetralin scaffold has also been explored for its interaction with adrenergic receptors. A novel 5-substituted-2-aminotetralin (5-SAT) chemotype has been shown to produce ligands with diverse pharmacological activities at α₂-adrenergic receptors (α₂ARs), acting as agonists with varying potencies depending on the substitution pattern. nih.gov
| Receptor Family | Specific Target(s) | Resulting Activity | Key Structural Modification |
| Opioid | MOR, KOR | Antagonist nih.gov | Introduction of a 3-methoxy group. nih.gov |
| Opioid | MOR | Partial Agonist sigmaaldrich.com | Specific stereochemistry and substitutions on the amino group. sigmaaldrich.com |
| Sigma | σ₂R/TMEM97 | Selective Ligand nih.gov | Addition of piperazine (B1678402) substituents. nih.gov |
| Adrenergic | α₂ₐAR, α₂cAR | Agonist nih.gov | Phenyl or halophenyl substitutions at the C(5) position. nih.gov |
Utility in Conformational Constraint Studies for Bioactive Peptides
Bioactive peptides often lack receptor selectivity and are susceptible to enzymatic degradation due to their high conformational flexibility. A powerful strategy to overcome these limitations is the incorporation of conformationally constrained amino acid mimetics into the peptide sequence. acs.orgnih.gov This approach restricts the peptide's ability to adopt various shapes, effectively locking it into a more defined structure that can lead to enhanced potency, selectivity, and stability. wjarr.com
The 2-aminotetralin structure has been ingeniously adapted for this purpose. Specifically, 2-aminotetralin-2-carboxylic acid (Atc), a derivative of 2-aminotetralin, serves as a rigid mimetic of phenylalanine. wjarr.comnih.gov Its bicyclic structure severely restricts the rotational freedom of the side chain, providing a powerful tool to probe the required conformation of a peptide at its receptor binding site. acs.orgnih.gov
This strategy has been notably applied to the study of deltorphins, a class of highly selective delta-opioid receptor peptides. acs.orgnih.gov By replacing the native Phenylalanine residue at position 3 with either (R)- or (S)-Atc, researchers were able to investigate the side-chain conformation essential for high-affinity binding to the delta-opioid receptor. The resulting Atc-containing peptides were potent agonists with subnanomolar activity and very high selectivity for delta receptors. nih.gov Conformational analysis of these constrained analogs provided strong evidence that the side chain of the residue at position 3 adopts a specific trans conformation when interacting with the receptor. acs.orgnih.gov
| Parent Peptide | Modified Position | Constraining Amino Acid | Key Finding |
| Deltorphin I / II | Phe³ | (R)- and (S)-2-aminotetralin-2-carboxylic acid (Atc) acs.orgnih.gov | Provided evidence that the Phe³ side chain adopts a trans conformation upon binding to the δ-opioid receptor. acs.orgnih.gov |
Research Tool for Serotonin Receptor Function Elucidation
This compound is a cornerstone in the development of research tools to elucidate the function of serotonin (5-hydroxytryptamine, 5-HT) receptors. The 2-aminotetralin scaffold is a classic pharmacophore for 5-HT receptors, and the 8-position of this scaffold is a critical site for chemical modification to control affinity and selectivity across the numerous 5-HT receptor subtypes. nih.govacnp.org
The bromo group at the 8-position serves as a versatile synthetic handle, allowing for the introduction of a wide array of substituents through various chemical reactions. This has led to the creation of extensive libraries of 8-substituted-2-aminotetralin derivatives, which have been instrumental in mapping the structure-activity relationships (SAR) for different 5-HT receptors. acs.orgnih.gov
Perhaps the most famous derivative is 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a prototypical and highly selective 5-HT₁ₐ receptor agonist that is widely used as a standard research tool. nih.govacnp.org The synthesis of 8-OH-DPAT and many other critical research ligands often proceeds from the 8-bromo or 8-methoxy-2-aminotetralin (B3041847) precursors. Studies on these derivatives have revealed crucial molecular determinants for binding and function. For example, while (R)- and (S)-8-OH-DPAT show similar potency at 5-HT₁ₐ receptors, the (R)-enantiomer is more potent at 5-HT₁₋ and 5-HT₁₋ receptors, highlighting subtle stereochemical requirements among subtypes. nih.govacs.org The scaffold has also been used to develop ligands for other subtypes, such as the 5-HT₇ receptor. nih.gov
By systematically altering the substituent at the 8-position and other parts of the molecule, these aminotetralin-based tools allow researchers to selectively activate or block specific receptor subtypes, thereby helping to unravel their precise physiological and pathophysiological roles. nih.govbmbreports.org
| 8-Position Substituent | Target Receptor(s) | Pharmacological Profile | Significance in Research |
| -OH (e.g., 8-OH-DPAT) | 5-HT₁ₐ nih.govacnp.org | Selective Agonist | Prototypical tool for studying 5-HT₁ₐ receptor function. acnp.org |
| Various aryl groups | 5-HT₇ nih.gov | Agonist / Antagonist | Elucidation of SAR for the 5-HT₇ receptor. nih.gov |
| -H, -F, -OH, etc. | 5-HT₁ₐ, 5-HT₁₋, 5-HT₁₋ nih.govacs.org | Agonist | Probing molecular determinants for subtype selectivity. nih.govnih.gov |
Future Directions in R 8 Bromo 2 Aminotetralin Research
Exploration of Novel Synthetic Pathways and Biocatalysis
The development of efficient and stereoselective synthetic routes is paramount for accessing novel 2-aminotetralin derivatives. A significant future direction lies in the expanding field of biocatalysis, which offers environmentally friendly and highly selective alternatives to traditional chemical methods. mdpi.commdpi.com
One promising approach involves the use of enzymes for asymmetric reductive amination. researchgate.net Metagenomic imine reductases (IREDs) have been successfully employed for the enantioselective coupling of 2-tetralones with various primary amines, yielding chiral 2-aminotetralin precursors with high efficiency. nih.govresearchgate.net This biocatalytic strategy is attractive as it can generate chiral amines in a single step from ketone starting materials. researchgate.net Researchers have identified diverse panels of IREDs and developed high-throughput screening methods to quickly identify enzymes with desired activity and stereoselectivity. researchgate.net This chemo-enzymatic approach has already proven effective in the total synthesis of complex molecules, such as the Parkinson's disease therapy, Rotigotine. nih.govresearchgate.net
Future research will likely focus on:
Discovering and engineering novel enzymes: Expanding the library of IREDs and other biocatalysts through genome mining and protein engineering to accept a broader range of substrates and provide even higher enantioselectivity. mdpi.com
Developing one-pot cascade reactions: Combining multiple enzymatic steps in a single reaction vessel to improve efficiency and reduce waste, for example, using a transaminase and a reductive aminase in a cascade to produce complex alkaloids. mdpi.com
Optimizing reaction conditions: Fine-tuning parameters such as solvent, pH, and temperature to maximize the yield and stability of biocatalytic reactions for large-scale production.
High-Throughput Screening and Computational Approaches for Analog Design
The design of new (R)-8-Bromo-2-aminotetralin analogs with improved potency and selectivity is increasingly driven by a combination of high-throughput screening (HTS) and sophisticated computational methods. These in silico techniques allow for the rapid evaluation of virtual libraries of compounds, prioritizing the synthesis of the most promising candidates. nih.govrsc.org
Computational strategies employed in the design of 2-aminotetralin derivatives include:
Molecular Modeling and Docking: Building homology models of target receptors (e.g., serotonin (B10506) or adrenergic receptors) and using docking simulations to predict how different analogs will bind. nih.govnih.gov This helps in understanding the key interactions between the ligand and the receptor's binding pocket.
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of compounds with their biological activity. 3D-QSAR studies on 5-substituted-2-aminotetralins (5-SATs) have shown that steric and hydrophobic properties at different positions on the molecule can determine selectivity for receptors like 5-HT1A versus 5-HT7. nih.gov
Molecular Dynamics (MD) Simulations: Simulating the dynamic movement of the ligand-receptor complex over time (e.g., up to 1 microsecond) provides deeper insights into the stability of binding poses and the conformational changes that lead to receptor activation. nih.govacs.org
These computational predictions are then validated through the synthesis and experimental testing of the designed compounds, creating a feedback loop that continually refines the predictive models. nih.gov This integrated approach accelerates the discovery of ligands with desired pharmacological profiles, such as a full efficacy 5-HT1A agonist with 100-fold selectivity over other subtypes. acs.org
Broader Pharmacological Spectrum Investigation of Derivatives
While 2-aminotetralin derivatives are well-known for their activity at serotonin receptors, future research is focused on exploring their potential at a wider array of pharmacological targets. The versatile 2-aminotetralin scaffold allows for substitutions that can dramatically alter receptor affinity and functional activity, opening doors to new therapeutic applications. researchgate.net
Recent investigations have revealed that derivatives of the 2-aminotetralin chemotype can interact with several receptor families:
Serotonin (5-HT) Receptors: Beyond the classic 5-HT1A receptor, analogs have been developed with high affinity for 5-HT1B, 5-HT1D, and 5-HT7 receptors. nih.govnih.gov The pattern of substitution on the aminotetralin ring is a key determinant of this selectivity.
Adrenergic Receptors: Certain 5-substituted-2-aminotetralin (5-SAT) analogs exhibit diverse and potent activities at α2-adrenergic receptors (α2Rs). researchgate.net Interestingly, some compounds act as partial agonists at the α2A subtype while simultaneously acting as inverse agonists at the α2C subtype, a novel pharmacological profile. researchgate.net
Opioid Receptors: Research into aminotetralin scaffolds has also shown potential for developing selective antagonists for the kappa (κ) opioid receptor, which is implicated in mood and substance abuse disorders. core.ac.uk
Dopamine (B1211576) Transporters: Quantitative structure-activity relationship studies have examined how different substituents on the aminotetralin ring influence the inhibition of dopamine uptake. nih.gov
The table below summarizes the diverse receptor activity of various 2-aminotetralin derivatives, highlighting the scaffold's versatility.
| Compound Class | Target Receptor(s) | Observed Activity |
| 5-Substituted-2-aminotetralins (5-SATs) | 5-HT1A, 5-HT1B, 5-HT1D | High-affinity agonism nih.govacs.org |
| 5-Substituted-2-aminotetralins (5-SATs) | 5-HT7 | High-affinity binding nih.gov |
| 5-Substituted-2-aminotetralins (5-SATs) | α2A- and α2C-Adrenergic | Partial agonism (α2A) and inverse agonism (α2C) researchgate.net |
| Substituted Aminotetralins | Dopamine Transporter | Uptake inhibition nih.gov |
| N-substituted Aminotetralins | Kappa (κ) Opioid Receptor | Antagonism core.ac.uk |
Development of Mechanistic Insights into Receptor Binding and Activation
A fundamental goal of future research is to gain a detailed mechanistic understanding of how this compound and its derivatives interact with their biological targets at a molecular level. This involves identifying the specific amino acid residues within the receptor's binding pocket that are crucial for ligand recognition, affinity, and the conformational changes that trigger a cellular response. nih.gov
Structure-based ligand design, combining molecular modeling with experimental validation, has been instrumental in this area. acs.org For example, studies on 5-SATs at 5-HT1 receptor subtypes have used cryo-electron microscopy (cryo-EM) and crystal structures to build accurate receptor models. nih.govacs.org Docking and molecular dynamics simulations of ligands within these models have predicted key interactions, which are then confirmed through site-directed mutagenesis experiments.
Key findings from these mechanistic studies include:
Identification of Critical Residues: Interactions with specific amino acid residues at positions 3.33, 5.38, 5.42, 5.43, and 7.39 of the 5-HT1 receptor subtypes have been identified as crucial determinants of binding and function for 5-SATs. nih.gov
Understanding Stereoselectivity: These models help explain the observed stereopreference of receptors, such as the greater than 50-fold preference for the (2S)-enantiomer over the (2R)-enantiomer at 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govacs.org
Rationalizing Selectivity: Computational results can reveal subtle differences in how a ligand orients itself within the binding pockets of different receptor subtypes. For instance, the orientation of a fluorophenyl moiety on a 5-SAT derivative was shown to differ significantly between the 5-HT1A and the 5-HT1B/1D receptors, accounting for its observed selectivity. nih.gov
By continuing to integrate computational chemistry with experimental pharmacology, researchers can build a comprehensive picture of the molecular determinants of ligand-receptor interactions. This knowledge is essential for the rational design of next-generation drugs based on the this compound scaffold with precisely tailored pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
